1-(2-Methoxyphenyl)ethanamine hydrochloride
Overview
Description
1-(2-Methoxyphenyl)ethanamine hydrochloride is an organic compound with the molecular formula C9H14ClNO. It is a hydrochloride salt of 1-(2-methoxyphenyl)ethanamine, which is an aromatic amine. This compound is often used in chemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) followed by acidification with hydrochloric acid to obtain the hydrochloride salt . Another method includes the reductive amination of 2-methoxyacetophenone with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction or reductive amination methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed:
Oxidation: 2-methoxyphenylacetone, 2-methoxybenzaldehyde
Reduction: 1-(2-methoxyphenyl)ethanamine, N-methyl-1-(2-methoxyphenyl)ethanamine
Substitution: 2-methoxy-5-nitrophenylethanamine, 2-methoxy-4-chlorophenylethanamine.
Scientific Research Applications
1-(2-Methoxyphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can act as a ligand for various receptors and enzymes. It may influence neurotransmitter systems by mimicking or inhibiting the action of endogenous amines, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(4-Methoxyphenyl)ethanamine hydrochloride
- 1-(2-Methoxyphenyl)ethan-1-amine hydrochloride
- 2-(2-Methoxyphenoxy)ethanamine hydrochloride hydrate
Uniqueness: The presence of the methoxy group at the ortho position in this compound imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This distinguishes it from its para and meta analogs, which may exhibit different chemical and biological behaviors .
Properties
IUPAC Name |
1-(2-methoxyphenyl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-5-3-4-6-9(8)11-2;/h3-7H,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKNCZHNEDRTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17087-50-2 | |
Record name | Benzenemethanamine, 2-methoxy-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17087-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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